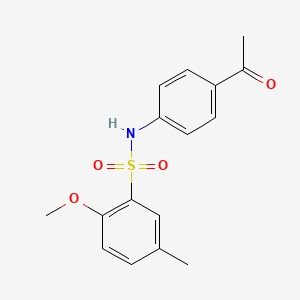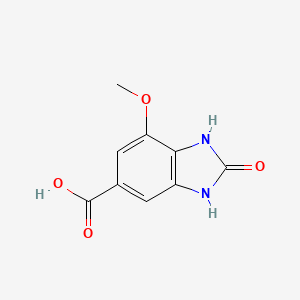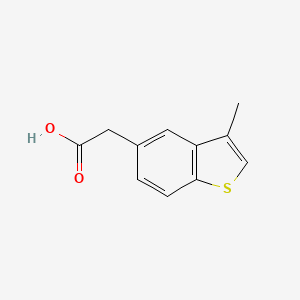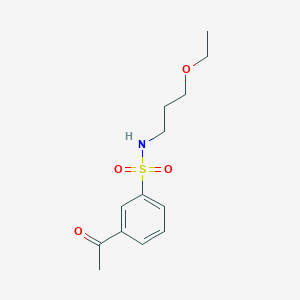![molecular formula C13H23NO5 B7628609 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)
1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid, also known as Boc-EE-PC or Boc-4-EE-PC, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the modulation of signaling pathways involved in disease development and progression. In addition, 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid has been shown to have low toxicity and good stability, which makes it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid is a synthetic compound and may not accurately reflect the properties of natural compounds found in living organisms.
Direcciones Futuras
There are several future directions for the research and development of 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid. One direction is to further explore its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, future research could focus on optimizing the synthesis method of 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid to improve its efficiency and reduce its cost.
Métodos De Síntesis
1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 4-piperidone with ethyl chloroformate, followed by the reaction of the resulting compound with tert-butyl 2-oxo-2-(2-aminoethoxy) acetate. The final product is obtained by deprotection of the tert-butyl group using trifluoroacetic acid.
Aplicaciones Científicas De Investigación
1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid has been used in scientific research as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-13(10(15)16)6-8-14(9-7-13)11(17)19-12(2,3)4/h5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDJSCAEIYPOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)


![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)


